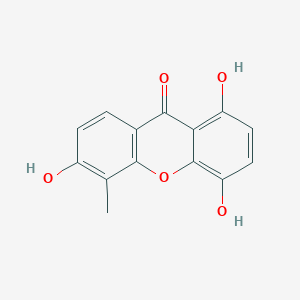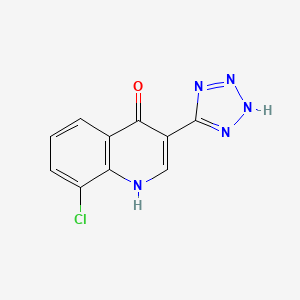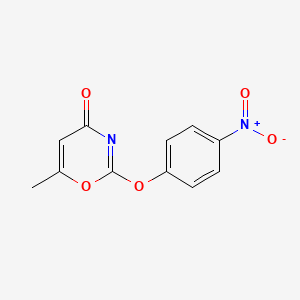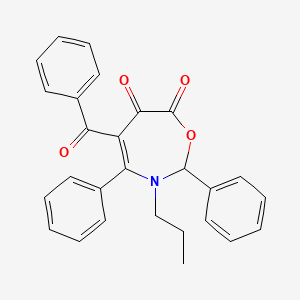![molecular formula C16H18O B14585924 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol CAS No. 61377-18-2](/img/structure/B14585924.png)
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two methyl groups and a benzyl group attached to the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol typically involves the alkylation of 2,6-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Applications De Recherche Scientifique
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used as an intermediate in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylphenol
- 4-Methyl-2,6-dimethoxyphenol
- 4,4’-Methylenebis(2,6-dimethylphenol)
Comparison: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 2,6-dimethylphenol, it has enhanced stability and reactivity. The presence of the benzyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
61377-18-2 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-11-6-4-5-7-15(11)10-14-8-12(2)16(17)13(3)9-14/h4-9,17H,10H2,1-3H3 |
Clé InChI |
CYMFSLHGBOXXGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=CC(=C(C(=C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)





![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
